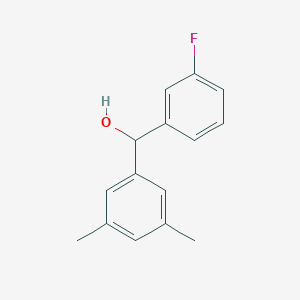

3,5-Dimethyl-3'-fluorobenzhydrol

Descripción

3,5-Dimethyl-3'-fluorobenzhydrol is a benzhydrol derivative featuring two aromatic rings: one substituted with methyl groups at the 3- and 5-positions and the other with a fluorine atom at the 3'-position. This compound is structurally characterized by a central hydroxymethyl (-CH₂OH) group bridging the two aromatic rings. Its unique substitution pattern enhances steric and electronic properties, making it a candidate for pharmaceutical and agrochemical intermediates.

Propiedades

IUPAC Name |

(3,5-dimethylphenyl)-(3-fluorophenyl)methanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H15FO/c1-10-6-11(2)8-13(7-10)15(17)12-4-3-5-14(16)9-12/h3-9,15,17H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YIKVOASBEQYYNK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC(=C1)C(C2=CC(=CC=C2)F)O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H15FO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60374390 | |

| Record name | 3,5-Dimethyl-3'-fluorobenzhydrol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60374390 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

230.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

844683-69-8 | |

| Record name | 3,5-Dimethyl-3'-fluorobenzhydrol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60374390 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 3,5-Dimethyl-3’-fluorobenzhydrol typically involves the reduction of the corresponding ketone, 3,5-Dimethyl-3’-fluorobenzophenone. This reduction can be achieved using various reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) under controlled conditions .

Industrial Production Methods

While specific industrial production methods for 3,5-Dimethyl-3’-fluorobenzhydrol are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity of the final product.

Análisis De Reacciones Químicas

Types of Reactions

3,5-Dimethyl-3’-fluorobenzhydrol can undergo several types of chemical reactions, including:

Reduction: As mentioned, it can be synthesized by the reduction of the corresponding ketone.

Common Reagents and Conditions

Oxidation: Chromium trioxide (CrO₃), pyridinium chlorochromate (PCC)

Reduction: Sodium borohydride (NaBH₄), lithium aluminum hydride (LiAlH₄)

Substitution: Nucleophiles such as amines or thiols under basic conditions

Major Products Formed

Oxidation: 3,5-Dimethyl-3’-fluorobenzophenone

Reduction: 3,5-Dimethyl-3’-fluorobenzhydrol

Substitution: Various substituted benzhydrol derivatives depending on the nucleophile used

Aplicaciones Científicas De Investigación

3,5-Dimethyl-3’-fluorobenzhydrol is used in various scientific research applications, including:

Mecanismo De Acción

The mechanism of action of 3,5-Dimethyl-3’-fluorobenzhydrol is not well-documented. as a benzhydrol derivative, it may interact with various molecular targets through hydrogen bonding, hydrophobic interactions, and van der Waals forces.

Comparación Con Compuestos Similares

Comparison with Similar Compounds

Structural Analogues

The following table summarizes key structural and physicochemical differences between 3,5-Dimethyl-3'-fluorobenzhydrol and related compounds:

| Compound | Substituents | Molecular Formula | Molecular Weight | Key Properties |

|---|---|---|---|---|

| 3,5-Dimethyl-3'-fluorobenzhydrol | 3,5-dimethyl (Ring A); 3'-F (Ring B) | C₁₅H₁₅FO* | ~246.28 (calculated) | Enhanced lipophilicity due to methyl groups; fluorine improves metabolic stability. |

| 3,5-Dichloro-3'-fluorobenzhydrol | 3,5-Cl (Ring A); 3'-F (Ring B) | C₁₃H₉Cl₂FO | 271.11 | Higher molecular weight; Cl substituents increase electronegativity and reactivity. |

| 3,5-Bis(trifluoromethyl)benzoyl chloride | 3,5-CF₃ (single ring) | C₉H₃ClF₆O | 274.57 | Trifluoromethyl groups confer strong electron-withdrawing effects; used in catalysts and agrochemicals. |

| 3,5-Difluoro-2-hydroxybenzaldehyde | 3,5-F; 2-OH; aldehyde group | C₇H₄F₂O₂ | 158.10 | Aldehyde functionality enables crosslinking; hydroxyl group enhances solubility. |

Note: Molecular formula and weight for 3,5-Dimethyl-3'-fluorobenzhydrol are inferred from structural analogs due to lack of direct experimental data.

Physicochemical and Functional Differences

- Lipophilicity and Bioavailability: The methyl groups in 3,5-Dimethyl-3'-fluorobenzhydrol increase lipophilicity compared to halogenated analogs like 3,5-dichloro-3'-fluorobenzhydrol. This property may enhance membrane permeability in drug delivery applications .

Reactivity :

Safety Profile :

- 3,5-Dichloro-3'-fluorobenzhydrol is classified as an irritant (R36/37/38), whereas methyl-substituted derivatives like 3,5-Dimethyl-3'-fluorobenzhydrol may exhibit milder toxicity due to reduced halogen content .

Actividad Biológica

3,5-Dimethyl-3'-fluorobenzhydrol, with the CAS number 844683-69-8, is a compound of interest in pharmacological research due to its potential biological activities. This article aims to provide a comprehensive overview of the biological activity of this compound, including its mechanisms of action, biochemical interactions, and relevant case studies.

- Molecular Formula: C15H15F

- Molecular Weight: 232.29 g/mol

- Solubility: Soluble in organic solvents such as ethanol and chloroform.

3,5-Dimethyl-3'-fluorobenzhydrol exhibits its biological activity through various mechanisms:

-

Interaction with Cytochrome P450 Enzymes:

- This compound has shown the ability to interact with cytochrome P450 enzymes, which are crucial for drug metabolism. Such interactions can lead to either inhibition or activation of enzymatic activity, affecting the metabolism of other substrates processed by these enzymes.

-

Influence on Cell Signaling Pathways:

- It modulates key signaling pathways such as the mitogen-activated protein kinase (MAPK) pathway. This modulation can influence gene expression related to cell growth, differentiation, and apoptosis.

-

Biochemical Pathways:

- The compound may influence various biochemical pathways involving the synthesis and degradation of complex organic molecules due to its ability to form new carbon-carbon (C–C) and carbon-nitrogen (C–N) bonds.

Cellular Effects

The biological effects of 3,5-Dimethyl-3'-fluorobenzhydrol on cellular processes include:

- Gene Expression Modulation:

- The compound can upregulate or downregulate specific genes involved in critical cellular functions.

- Impact on Cellular Metabolism:

- It has been observed to alter metabolic flux within cells by interacting with metabolic enzymes.

Dosage Effects in Animal Models

Research indicates that the effects of 3,5-Dimethyl-3'-fluorobenzhydrol vary significantly with dosage:

- Low Doses: Minimal effects observed.

- High Doses: Significant biochemical and physiological changes; potential toxicity noted at elevated concentrations.

Case Studies

Several studies have investigated the biological activity and potential therapeutic applications of 3,5-Dimethyl-3'-fluorobenzhydrol:

- Anticancer Activity:

- Neuroprotective Effects:

Summary Table of Biological Activities

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.